molecular formula C20H25NO4 B7573703 6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid

6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid

Cat. No. B7573703
M. Wt: 343.4 g/mol
InChI Key: HIGJMMVEROQMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid, also known as PACOC, is a compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid is not fully understood. However, it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as GABA and serotonin in the brain, which can have a calming and mood-enhancing effect. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, which can help to reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid. One area of interest is its potential as an anti-tumor agent. Studies have shown that it has anti-proliferative effects on certain cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Studies have shown that it can reduce inflammation in animal models, and further research is needed to determine its potential as a treatment for inflammatory diseases such as arthritis. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid is a multistep process that involves the reaction of 4-phenyloxane-4-carbonyl chloride with 6-azaspiro[2.5]octane-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anticonvulsant, antinociceptive, and antidepressant effects in animal models. It has also been investigated for its potential as an anti-inflammatory and anti-tumor agent.

properties

IUPAC Name

6-(4-phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-17(23)16-14-19(16)6-10-21(11-7-19)18(24)20(8-12-25-13-9-20)15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGJMMVEROQMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2C(=O)O)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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